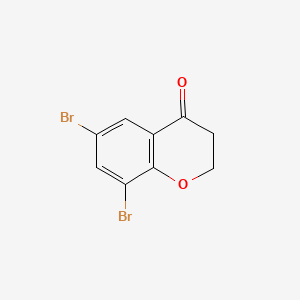
6,8-Dibrom-2,3-dihydrochromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2,3-dihydrochromen-4-one is a chemical compound with the molecular formula C9H6Br2O2 . It has a molecular weight of 305.95 g/mol . The IUPAC name for this compound is 6,8-dibromo-2,3-dihydrochromen-4-one .
Synthesis Analysis
The synthesis of 6,8-Dibromo-2,3-dihydrochromen-4-one involves a reaction with phosphorus pentoxide in benzene for 2 hours under heating/reflux conditions . The mixture is then cooled to ambient temperature, and the benzene is decanted off. The residue is quenched with ice water, extracted with diethyl ether three times, and the combined organic extracts are partitioned with saturated sodium bicarbonate .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2,3-dihydrochromen-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The InChI string for this compound is InChI=1S/C9H6Br2O2/c10-5-3-6-8 (12)1-2-13-9 (6)7 (11)4-5/h3-4H,1-2H2 .Physical and Chemical Properties Analysis
6,8-Dibromo-2,3-dihydrochromen-4-one has a molecular weight of 305.95 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . This compound has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6,8-Dibrom-2,3-dihydrochromen-4-on wurde auf sein Potenzial als Antitumormittel untersucht. Forscher synthetisierten neuartige Benzoxazinon-Derivate und bewerteten ihre Aktivität gegen humane Epithelkrebszelllinien, darunter Brustkrebszellen MCF-7 und Leberkrebszellen HepG2. Die Verbindung zeigte vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen .
Pharmazeutische Prüfung
Als Referenzstandard wird this compound in der pharmazeutischen Prüfung verwendet. Seine hohe Qualität stellt präzise Ergebnisse in verschiedenen analytischen Verfahren und Arzneimittelentwicklungsstudien sicher .
Chemische Eigenschaften und Struktur
Synthetische Chemie
Forscher haben die Reaktivität von this compound in der synthetischen Chemie untersucht. Es kann als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen wie Quinazolinone und verwandter Einheiten dienen. Diese Derivate finden Anwendungen über die Krebsforschung hinaus, einschließlich in der Arzneimittelentwicklung und Materialwissenschaft .
Biologische Studien
Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Thema für biologische Untersuchungen. Forscher untersuchen ihre Wechselwirkungen mit Enzymen, Rezeptoren und zellulären Signalwegen. Das Verständnis ihrer biologischen Wirkungen kann zu neuartigen therapeutischen Strategien oder Arzneimittelzielen führen .
Photophysikalische Eigenschaften
Aufgrund seines Chromenon-Gerüsts zeigt this compound faszinierende photophysikalische Eigenschaften. Forscher untersuchen seine Fluoreszenz, Absorptionsspektren und sein photochemisches Verhalten. Anwendungen umfassen optoelektronische Geräte und Sensoren .
Wirkmechanismus
Target of Action
The primary target of 6,8-Dibromo-2,3-dihydrochromen-4-one is reported to be the urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen cycle in organisms.
Mode of Action
6,8-Dibromo-2,3-dihydrochromen-4-one exhibits inhibitory activity against the urease . By inhibiting this enzyme, the compound prevents the breakdown of urea, thereby affecting nitrogen metabolism in organisms.
Eigenschaften
IUPAC Name |
6,8-dibromo-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIVRRXGMSKTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694842 |
Source


|
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-96-3 |
Source


|
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
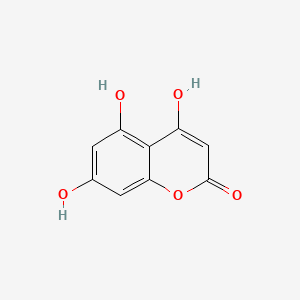
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
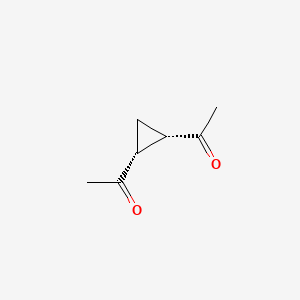
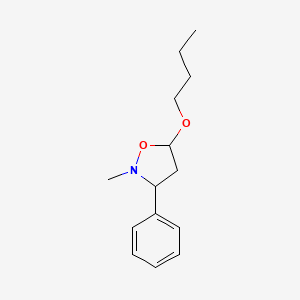
![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
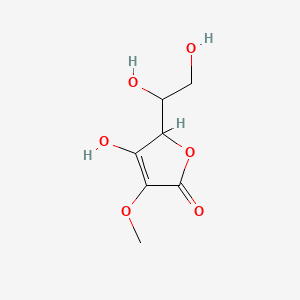
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)
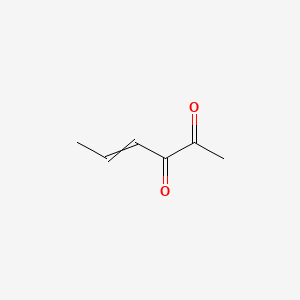
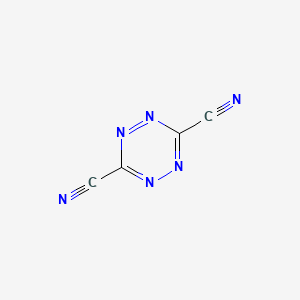
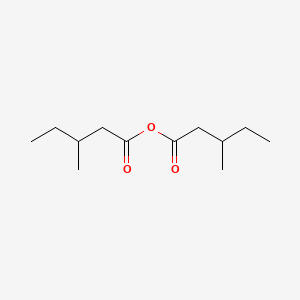
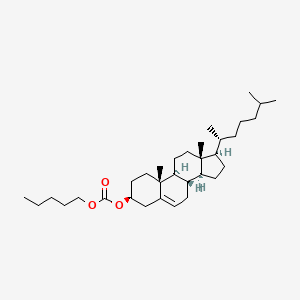
![Tricyclo[3.2.1.02,4]octane, 8-tert-butoxy-, anti-exo- (8CI)](/img/new.no-structure.jpg)

